7-Bromo-6-fluoro-1-methyl-1H-indazole
Description
Significance of the Indazole Heterocycle in Chemical Sciences
The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. Current time information in Pasuruan, ID. Although rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-arrhythmic, anti-HIV, and antimicrobial properties. nih.govguidechem.com This has led to the indazole scaffold being termed a "privileged structure," signifying its recurring presence in successful drug molecules. nih.gov
Indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov The versatility of the indazole nucleus allows for diverse substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov This adaptability has led to the development of several FDA-approved drugs containing the indazole moiety, such as the anti-cancer agents Pazopanib and Niraparib. nih.govchemicalbook.com The broad spectrum of biological activities and the synthetic accessibility of its derivatives underscore the profound significance of the indazole heterocycle in the chemical sciences. nih.govscbt.com
Overview of Halogenated Indazoles in Academic Research
Halogenation—the introduction of halogen atoms like fluorine, chlorine, and bromine—is a critical strategy in modern drug design and synthetic chemistry. Incorporating halogens into the indazole scaffold can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and electronic character. google.com These modifications can lead to enhanced biological potency and improved pharmacokinetic profiles. google.com
Fluorine, in particular, is prized for its unique properties, including its small size and high electronegativity, which can influence molecular conformation and binding affinity to biological targets. Bromine, being a larger and more polarizable atom, often serves as a key functional handle for further chemical modifications. The carbon-bromine bond is a versatile site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the construction of more complex molecular architectures. researchgate.net
Academic research has extensively explored the synthesis and application of halogenated indazoles. google.comresearchgate.net Studies have detailed regioselective methods for introducing halogens at specific positions on the indazole ring to create a library of building blocks for drug discovery. google.com These halogenated intermediates are instrumental in the synthesis of compounds targeting a range of diseases, from cancer to neurological disorders. guidechem.comchemicalbook.com For instance, halogenated indazole derivatives have been investigated as potent kinase inhibitors and synthetic cannabinoid receptor agonists. chemicalbook.comnih.gov
Specific Research Context of 7-Bromo-6-fluoro-1-methyl-1H-indazole
While extensive literature exists for the indazole class, specific research findings on 7-Bromo-6-fluoro-1-methyl-1H-indazole are not widely published in peer-reviewed journals. Its primary role appears to be that of a specialized chemical intermediate or building block, available from commercial suppliers for use in synthetic chemistry. aobchem.comnih.govsigmaaldrich.comsigmaaldrich.com The structure itself—a trifunctionalized indazole—suggests its intended use in the rational design of more complex molecules, likely within a drug discovery program.
The key features of the molecule each serve a strategic purpose:
The 7-Bromo substituent provides a reactive site for metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).
The 6-Fluoro substituent modifies the electronic properties of the benzene portion of the ring system. This can influence the molecule's acidity, basicity, and its ability to participate in hydrogen bonding, potentially enhancing its binding affinity to a biological target.
The 1-Methyl group occupies one of the nitrogen atoms of the pyrazole ring, which prevents tautomerization and can improve metabolic stability and cell permeability.
The synthesis of such a specifically substituted indazole would likely involve a multi-step sequence, starting from a correspondingly substituted aniline (B41778) derivative, followed by diazotization and cyclization. guidechem.com The presence of numerous patents and research articles on similarly substituted bromo- and fluoro-indazoles underscores the importance of this class of compounds as key intermediates in the synthesis of biologically active molecules. guidechem.comgoogle.comresearchgate.net For example, compounds like 7-Bromo-4-chloro-1H-indazol-3-amine are crucial fragments for the synthesis of modern antiviral drugs. Therefore, 7-Bromo-6-fluoro-1-methyl-1H-indazole is best understood as a bespoke chemical tool, designed for the efficient construction of novel and potent bioactive compounds.
Data Tables
Table 1: Properties of 7-Bromo-6-fluoro-1-methyl-1H-indazole
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrFN₂ |
| CAS Number | Not uniformly available; multiple CAS numbers exist for related isomers. |
| Molecular Weight | ~229.05 g/mol |
| Appearance | Typically a solid |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| 7-Bromo-6-fluoro-1-methyl-1H-indazole |
| Pazopanib |
| Niraparib |
| 7-Bromo-4-chloro-1H-indazol-3-amine |
| 2-methyl-3-bromo-5-fluoro-nitrobenzene |
| 3-methylindole |
Properties
IUPAC Name |
7-bromo-6-fluoro-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYMWKGVZGNVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2Br)F)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established and Novel Synthetic Routes to 7-Bromo-6-fluoro-1-methyl-1H-indazole and Related Indazoles
While a specific, documented synthesis for 7-Bromo-6-fluoro-1-methyl-1H-indazole is not prevalent in the reviewed literature, its synthesis can be logically inferred from established routes for closely related fluoro- and bromo-substituted indazoles. The general approach involves either building the indazole ring from a pre-functionalized benzene (B151609) precursor or functionalizing the indazole core after its formation.
The introduction of halogen atoms at specific positions on the indazole ring is a critical step in the synthesis of complex derivatives. The regioselectivity of these reactions is influenced by the existing substituents and the choice of halogenating agent.
Direct C-H halogenation of the indazole core is a common strategy. Metal-free methods are particularly noteworthy for their milder conditions and reduced environmental impact. nih.gov For instance, the bromination of 2H-indazoles can be achieved with high regioselectivity using N-bromosuccinimide (NBS). nih.govrsc.org The reaction conditions can be tuned to produce mono- or poly-halogenated products. Research indicates that the C3 position is generally the most reactive, followed by C5, with the C7 position being less reactive. rsc.org However, direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles using NBS has been successfully demonstrated. nih.gov
Fluorination strategies often employ electrophilic fluorinating reagents. A metal-free, regioselective C3-fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water, proceeding through a suggested radical pathway. organic-chemistry.orgacs.org The incorporation of fluorine is highly valued in medicinal chemistry as it can enhance metabolic stability and binding affinity. organic-chemistry.orgolemiss.edu
A plausible route to a 7-bromo-6-fluoro-indazole precursor would likely start with a fluorinated aniline (B41778), which is then used to construct the indazole ring, followed by a regioselective bromination at the C7 position.
Table 1: Examples of Regioselective Halogenation of Indazoles
| Starting Material | Reagent(s) | Product(s) | Yield | Reference |
| 2-Phenyl-2H-indazole | NBS (1.3 equiv), H₂O, 95 °C | 3-Bromo-2-phenyl-2H-indazole | 96% | nih.gov |
| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv), DMF, 80 °C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% | nih.gov |
| 2-Aryl-2H-indazoles | NCS, EtOH, 50 °C | 3-Chloro-2-aryl-2H-indazoles | 85-95% | rsc.org |
| 2-Phenyl-2H-indazole | NFSI, H₂O, rt | 3-Fluoro-2-phenyl-2H-indazole | 87% | organic-chemistry.orgacs.org |
Multi-step syntheses are fundamental to constructing complex indazole derivatives, typically starting from commercially available substituted benzene compounds. These routes offer precise control over the final substitution pattern.
One common strategy involves the cyclization of a substituted aniline. For example, a patented method describes the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline. google.com This three-step process includes:
Bromination: Reaction with N-bromosuccinimide to install the bromine atom.
Ring Closure: Diazotization followed by cyclization, often using reagents like isoamyl nitrite (B80452) in an acetic acid medium, to form the N-acetylated indazole ring.
Deprotection: Removal of the acetyl group with a base such as potassium carbonate to yield the final NH-indazole. google.com
A similar approach has been described for the synthesis of 4-bromo-6-fluoro-1H-indazole, which starts with 2-methyl-3-bromo-5-fluoro-nitrobenzene. guidechem.com The process involves condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by a reductive cyclization using a reducing agent like iron powder or Raney nickel with hydrazine (B178648) hydrate (B1144303) to form the indazole ring. guidechem.comchemicalbook.com
Following these established multi-step precedents, the synthesis of the parent 7-Bromo-6-fluoro-1H-indazole would likely begin with a suitable precursor like 3-fluoro-4-methylaniline (B1361354) or 2-fluoro-6-nitrotoluene. The final step to obtain the target compound, 7-Bromo-6-fluoro-1-methyl-1H-indazole, would be a standard N-methylation of the indazole core.
Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct heterocyclic scaffolds with high efficiency and atom economy. nih.gov Rhodium, cobalt, and copper catalysts are prominent in the synthesis of indazoles via C-H activation/annulation pathways. nih.govnih.gov
One powerful strategy involves the rhodium(III)-catalyzed sequential C-H bond activation and intramolecular annulation of benzimidates with nitrosobenzenes to afford 1H-indazoles. nih.gov Similarly, Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes provides a one-step, convergent route to N-aryl-2H-indazoles. acs.orgacs.org These methods tolerate a wide range of functional groups, making them valuable for creating diverse indazole libraries. nih.gov Cobalt(III) catalysts have also been developed for similar transformations, highlighting the expanding toolkit for C-H functionalization in heterocycle synthesis. nih.govnih.gov
Table 2: Examples of Catalytic Indazole Synthesis
| Precursor(s) | Catalyst System | Product Type | Reference |
| Ethyl benzimidates + Nitrosobenzenes | Rh(III)/Cu(II) | 1H-Indazoles | nih.gov |
| Azobenzenes + Aldehydes | [Cp*RhCl₂]₂ | N-Aryl-2H-indazoles | acs.orgacs.org |
| Azobenzenes + Aldehydes | Cationic Co(III) complex | N-Aryl-2H-indazoles | nih.gov |
| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | nih.gov |
The formation of the bicyclic indazole ring system is the cornerstone of any synthesis. Beyond the catalytic methods mentioned above, several classical and modern cyclization reactions are employed.
N-N Bond-Forming Oxidative Cyclization: This approach constructs the indazole ring by forming the N-N bond at a late stage. A recently developed method uses readily available 2-aminomethyl-phenylamines, which undergo oxidative cyclization with reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide to give various indazole tautomers in high yield. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Ring Closure: In this classic method, an arylhydrazine precursor undergoes an intramolecular SNAr reaction. This is often used in the synthesis of 1-aryl-1H-indazoles, where deprotonation of the hydrazine is followed by displacement of a suitably positioned leaving group (e.g., a halogen) on the aromatic ring. nih.gov
Cadogan Reductive Cyclization: This involves the reductive cyclization of an ortho-nitrobenzylidene amine, which can be generated in situ. The reaction, promoted by a reducing agent like tri-n-butylphosphine, provides a mild, one-pot route to substituted 2H-indazoles.
Functionalization and Derivatization of the Indazole Core
Once the indazole scaffold is constructed, it can be further modified to introduce additional functionality. For a compound like 7-Bromo-6-fluoro-1-methyl-1H-indazole, key transformations include N-alkylation and reactions at the halogenated positions.
Nucleophilic substitution reactions are a key tool for modifying halogenated indazoles. These can occur either through direct displacement of a halide on the ring (SNAr) or through transition-metal-catalyzed cross-coupling reactions.
The electron-poor nature of halogenated pyridines allows them to undergo nucleophilic aromatic substitution, and similar principles can apply to the indazole system, particularly when activated by electron-withdrawing groups. youtube.com The success of such reactions depends on the position of the halogen and the ring nitrogen atoms, which can stabilize the intermediate Meisenheimer complex. youtube.com More commonly, nucleophilic attack occurs on fused indazole systems, leading to ring-opening and the formation of novel functionalized indazolones. nih.gov
However, the most prevalent method for functionalizing bromo-indazoles is through palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling reaction is exceptionally effective for forming new C-C bonds by reacting a halo-indazole with an organoboronic acid or ester. rsc.orgrsc.org Studies have shown that 7-bromo-1H-indazoles can be successfully coupled with a variety of aryl and heteroaryl boronic acids, demonstrating the utility of the C7-bromo handle for further diversification. nih.gov The selectivity in dihaloindazoles can be controlled, with iodo-substituents generally being more reactive than bromo-substituents in these catalytic cycles. nih.govrsc.org
Electrophilic Aromatic Substitution Reactions
The benzene ring of the indazole core is susceptible to electrophilic aromatic substitution, a fundamental reaction class for introducing new functional groups. In the case of 7-bromo-6-fluoro-1-methyl-1H-indazole, the regioselectivity of such reactions is dictated by the combined electronic and steric effects of the existing substituents: the 7-bromo, 6-fluoro, and the 1-methyl-1H-indazole ring itself.
The indazole ring is generally considered an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the benzene portion of the molecule. The nitrogen atoms of the pyrazole (B372694) ring can donate electron density to the fused benzene ring, enhancing its nucleophilicity. The substituents on the benzene ring, a bromine atom at position 7 and a fluorine atom at position 6, are halogens, which are deactivating groups yet ortho-, para-directing. The methyl group on the pyrazole nitrogen (N1) has a minor electronic influence on the benzene ring.
Considering the positions on the benzene ring available for substitution (C4 and C5), the directing effects of the substituents must be carefully analyzed. The fluorine at C6 would direct an incoming electrophile to its ortho position (C5) and its para position (no free position). The bromine at C7 would direct to its ortho position (C6, already substituted) and its para position (C4). Therefore, electrophilic attack is most likely to occur at the C4 or C5 positions. The interplay between the activating effect of the indazole ring and the deactivating, yet directing, effects of the halogens will determine the precise outcome of the reaction.
While specific literature on the electrophilic aromatic substitution of 7-bromo-6-fluoro-1-methyl-1H-indazole is limited, related studies on substituted indazoles provide valuable insights. For instance, the bromination of 4-substituted-1H-indazoles has been shown to occur regioselectively at the C7 position. nih.gov This suggests that the indazole ring system can be selectively functionalized under appropriate conditions.
Further research is needed to fully elucidate the reactivity and regioselectivity of 7-bromo-6-fluoro-1-methyl-1H-indazole in various electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts reactions. Such studies would be invaluable for expanding the synthetic utility of this scaffold.
Formation of Analogues for Biological Research
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. Indazole derivatives have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov The compound 7-bromo-6-fluoro-1-methyl-1H-indazole serves as a valuable starting material for the synthesis of diverse analogues for biological screening.
The bromine atom at the C7 position is a particularly useful handle for introducing molecular diversity through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are frequently employed to form new carbon-carbon bonds by reacting the aryl bromide with various boronic acids or esters. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) of the resulting analogues.
For example, a general strategy for synthesizing indazole-based kinase inhibitors often involves the functionalization of a halogenated indazole core. nih.gov The synthesis of various indazole derivatives as potential anti-cancer agents has been reported, where substitution at different positions of the indazole ring led to compounds with potent inhibitory activity against various cancer cell lines. nih.gov
While specific examples of analogues derived directly from 7-bromo-6-fluoro-1-methyl-1H-indazole are not extensively documented in publicly available literature, the synthetic strategies employed for related indazoles are directly applicable. A hypothetical synthetic scheme for generating analogues could involve:
Suzuki-Miyaura Coupling: Reaction of 7-bromo-6-fluoro-1-methyl-1H-indazole with a variety of boronic acids (R-B(OH)2) in the presence of a palladium catalyst and a base to yield 7-substituted-6-fluoro-1-methyl-1H-indazoles.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with various amines to introduce nitrogen-containing substituents at the C7 position.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.
These synthetic transformations would allow for the generation of a library of diverse analogues based on the 7-bromo-6-fluoro-1-methyl-1H-indazole scaffold, which could then be screened for various biological activities, particularly as kinase inhibitors or for other therapeutic targets.
Below is an interactive data table summarizing the key chemical transformations discussed:
| Reaction Type | Reagents & Conditions | Product Type | Potential for Analogue Synthesis |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄ for nitration), Solvent | Functionalized 7-Bromo-6-fluoro-1-methyl-1H-indazole | High |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base, Solvent | 7-Aryl/Alkyl-6-fluoro-1-methyl-1H-indazoles | Very High |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base, Solvent | 7-Amino-6-fluoro-1-methyl-1H-indazoles | Very High |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base, Solvent | 7-Alkynyl-6-fluoro-1-methyl-1H-indazoles | Very High |
Medicinal Chemistry and Pharmacological Research Applications
Structure-Activity Relationship (SAR) Studies of 7-Bromo-6-fluoro-1-methyl-1H-indazole Derivatives
The chemical architecture of 7-Bromo-6-fluoro-1-methyl-1H-indazole provides a strategic starting point for the development of novel therapeutic agents. The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions, while the fluorine atom at the 6-position and the methyl group at the N1-position of the indazole ring are crucial for modulating the compound's physicochemical and pharmacological properties.
The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. The 7-bromo-6-fluoro-1-methyl-1H-indazole core itself is not typically the final active molecule but rather a key intermediate. The substituents introduced by displacing the bromine atom, along with the existing fluorine and methyl groups, play a pivotal role in determining the resulting molecule's potency and selectivity.
The presence of a halogen, such as bromine or fluorine, on the benzofuran (B130515) ring has been shown to significantly increase anticancer activities. mdpi.com This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions that can enhance binding affinity to biological targets. mdpi.com In a broader context, the addition of a methyl group has also been identified as essential for the anticancer effects of certain compounds, in some cases significantly increasing anti-invasive and anti-angiogenic activities. nih.gov
The indazole scaffold is a common feature in many kinase inhibitors. nih.gov Rational drug design strategies are frequently employed to optimize the interactions of these molecules with their target proteins. For example, in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the indazole core is often utilized to anchor the molecule within the ATP-binding pocket of the kinase. nih.govacs.org
Existing potent indazole-based FGFR inhibitors often have chemical groups extending from the 3-position of the indazole ring towards the solvent-exposed region of the binding cavity. acs.org Structure-based design and computational modeling, such as docking studies, are instrumental in guiding the selection of substituents to be introduced, often at the position occupied by the bromine in the 7-Bromo-6-fluoro-1-methyl-1H-indazole precursor. These approaches aim to maximize interactions with key amino acid residues in the target protein, thereby enhancing potency and selectivity.
One of the goals in optimizing indazole-based ligands is to improve their physicochemical properties, which can, in turn, enhance their cellular activity. nih.gov The strategic placement of groups that can form hydrogen bonds or engage in favorable lipophilic interactions is a key aspect of this optimization process. nih.govacs.org
Preclinical Biological Activity and Mechanistic Investigations
Derivatives of substituted indazoles have demonstrated significant preclinical biological activity, particularly in the realm of cancer research. These compounds often function by inhibiting key enzymes or modulating cellular signaling pathways that are critical for tumor growth and survival.
The indazole moiety is a core component of several approved anti-cancer drugs, highlighting its importance in oncology. nih.govnih.gov Research has shown that synthetic derivatives of indazole can exhibit potent antiproliferative activity against a range of cancer cell lines. nih.gov
For example, a series of novel indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity. One compound, in particular, demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range. nih.govrsc.org This compound was found to induce apoptosis, or programmed cell death, in breast cancer cells. nih.govrsc.org
| Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | nih.govrsc.org |
| Compound 2f | HCT116 (Colon) | 0.35 | nih.gov |
| Compound 2f | A549 (Lung) | 1.15 | nih.gov |
| Compound 2f | HepG2 (Liver) | 0.44 | nih.gov |
| Compound 2f | MCF-7 (Breast) | 0.52 | nih.gov |
Kinases are a major class of drug targets in oncology due to their central role in cell signaling and proliferation. acs.orged.ac.uk The indazole scaffold has proven to be a valuable framework for the development of inhibitors against a variety of kinases.
FGFR (Fibroblast Growth Factor Receptor): FGFRs are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers. Indazole-based compounds have been designed as potent FGFR inhibitors. nih.gov In one study, a fragment-based virtual screening approach led to the identification of an indazole derivative as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM. nih.gov
IDO1 (Indoleamine 2,3-dioxygenase): IDO1 is an enzyme that plays a role in immune evasion by cancer cells. A series of novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors. One of these compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress IDO1 expression in a concentration-dependent manner. nih.gov
ERK1/2 (Extracellular signal-regulated kinases 1/2): The MAPK/ERK pathway is a key signaling cascade that regulates cell growth and survival. The aforementioned IDO1 inhibitor also selectively activated ERK in the MAPK pathway in hypopharyngeal carcinoma cells. nih.gov
Aurora Kinase: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in human cancers. nih.gov While not directly derived from the title compound, the development of selective Aurora B kinase inhibitors has utilized quinazoline (B50416) scaffolds, which share some structural similarities with the bicyclic nature of indazoles. nih.gov
| Target Kinase | Derivative Example | IC50 (nM) | Reference |
| FGFR1 | Compound 9u | 3.3 | nih.gov |
| Akt1-as1 | 3-IB-PP1 | 18 | nih.govucsf.edu |
| Akt1-as2 | 3-IB-PP1 | 28 | nih.govucsf.edu |
The anticancer effects of indazole derivatives are often a result of their ability to modulate key cellular pathways. For instance, the indazole derivative that showed potent antiproliferative activity also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) in cancer cells. rsc.org Furthermore, it was observed to disrupt cancer cell migration and invasion, which was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. rsc.org
In another study, a promising indazole derivative was found to affect apoptosis and the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The ability of these compounds to intervene in multiple critical pathways underscores their potential as effective anticancer agents.
Antimicrobial Research (Antibacterial and Antifungal)
The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Indazole derivatives have been identified as a promising class of compounds in this area. nih.govresearchgate.net Research into various substituted indazoles has demonstrated their potential against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.net The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
While specific studies on the antimicrobial properties of 7-Bromo-6-fluoro-1-methyl-1H-indazole are not extensively documented, the known activities of other bromo- and fluoro-substituted indazoles provide a strong rationale for its investigation as an antimicrobial agent. For instance, a series of 4-bromo-1H-indazole derivatives have shown notable antibacterial activity. nih.gov Similarly, various 6-bromo-1H-indazole analogues have been synthesized and evaluated for their efficacy against different bacterial and fungal strains, with several exhibiting moderate to good inhibition. researchgate.net The presence of both a bromine and a fluorine atom on the indazole core of 7-Bromo-6-fluoro-1-methyl-1H-indazole may enhance its antimicrobial potential through synergistic effects on its physicochemical properties, such as lipophilicity and electronic character, which are crucial for cell penetration and target interaction.
One of the key mechanisms by which indazole-based compounds may exert their antibacterial effects is through the inhibition of essential bacterial enzymes. A primary target in this regard is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. While direct evidence for the inhibition of DNA gyrase by 7-Bromo-6-fluoro-1-methyl-1H-indazole is not yet available, the potential for such activity can be inferred from studies on related heterocyclic compounds. The structural characteristics of the indazole ring system are amenable to interactions with the active site of DNA gyrase.
Enzyme Inhibition Studies
Beyond their antimicrobial potential, indazole derivatives are widely recognized for their ability to inhibit various enzymes implicated in human diseases. The specific substitution pattern of 7-Bromo-6-fluoro-1-methyl-1H-indazole suggests that it may be a candidate for investigation as an inhibitor of several key enzyme families.
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profiles of co-administered therapeutic agents. nih.gov The potential for a new chemical entity to inhibit specific CYP isoforms is, therefore, a critical aspect of its preclinical evaluation. Indazole-containing compounds have been reported to interact with and, in some cases, inhibit CYP enzymes. The planar, aromatic nature of the indazole ring, combined with the electronic influence of the bromo and fluoro substituents in 7-Bromo-6-fluoro-1-methyl-1H-indazole, makes it a plausible candidate for binding to the active site of various CYP isoforms. Further research would be necessary to determine its inhibitory potency and selectivity towards specific CYP enzymes.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are a mainstay in the symptomatic treatment of Alzheimer's disease. nih.gov Additionally, beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target for disease-modifying therapies in Alzheimer's, as it is involved in the production of amyloid-beta peptides. nih.gov Halogenated heterocyclic compounds have been explored as cholinesterase inhibitors. nih.gov For instance, certain 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, which also contain a heterocyclic core, have demonstrated cholinesterase inhibitory activity. nih.gov The structural features of 7-Bromo-6-fluoro-1-methyl-1H-indazole could allow it to interact with the active sites of these enzymes, suggesting its potential as a lead structure for the development of novel neurotherapeutics.
Table 1: Cholinesterase Inhibitory Activity of Representative Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 nih.gov |
| Donepezil | AChE | - |
| Deoxyvasicinone | - | - |
This table presents data for a related heterocyclic compound to illustrate the potential for cholinesterase inhibition.
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by nNOS and iNOS has been implicated in neurodegenerative disorders and inflammation. Consequently, selective inhibitors of these isoforms are of significant therapeutic interest. Notably, the indazole derivative 7-nitroindazole (B13768) is a well-known inhibitor of nNOS. nih.govnih.gov This precedent strongly suggests that other substituted indazoles, such as 7-Bromo-6-fluoro-1-methyl-1H-indazole, could also exhibit NOS inhibitory activity. The electronic properties conferred by the bromo and fluoro groups may influence its binding affinity and selectivity for different NOS isoforms.
Carbonic anhydrases (CAs) are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov Sulfonamide-based inhibitors are the most well-known class of CA inhibitors; however, other scaffolds, including those incorporating pyrazole (B372694) and pyridazine (B1198779) carboxamides, have also been investigated. nih.gov While there is no direct report on the CA inhibitory activity of 7-Bromo-6-fluoro-1-methyl-1H-indazole, the general ability of heterocyclic compounds to coordinate with the zinc ion in the active site of CAs suggests that this is a potential area for future investigation.
Receptor Interaction and Modulatory Research
The indazole nucleus is a recognized scaffold in the design of compounds targeting various receptors. nih.gov However, specific research detailing the interaction of 7-Bromo-6-fluoro-1-methyl-1H-indazole with the following receptor classes has not been identified in the public domain.
G-Protein Coupled Receptor (GPCR) Interactions
There is no specific information available in peer-reviewed literature or patents detailing the interaction or modulatory effects of 7-Bromo-6-fluoro-1-methyl-1H-indazole on G-Protein Coupled Receptors (GPCRs). The development of selective ligands for GPCRs is a significant area of medicinal chemistry, but studies explicitly identifying this compound's activity are absent.
Retinol-Binding Protein 4 (RBP4) Antagonism
There is no published research or data available that investigates 7-Bromo-6-fluoro-1-methyl-1H-indazole as an antagonist for Retinol-Binding Protein 4 (RBP4).
Alpha-2 Adrenoceptor (α2-AR) Agonism
No specific studies were found that evaluate the agonist activity of 7-Bromo-6-fluoro-1-methyl-1H-indazole at the Alpha-2 Adrenoceptor (α2-AR). Research into α2-AR agonists is ongoing for various therapeutic indications, but this particular compound has not been featured in such studies.
Anti-Inflammatory Research
Indazole derivatives are widely recognized for their potential as anti-inflammatory agents. nih.govresearchgate.net However, a review of the scientific literature reveals no specific studies that have been published detailing the anti-inflammatory properties or mechanisms of action for 7-Bromo-6-fluoro-1-methyl-1H-indazole.
Neurodegenerative Disorder Research
While compounds containing the indazole scaffold have shown promise in research targeting neurological disorders, there is currently no specific, publicly available research that investigates the therapeutic potential or biological activity of 7-Bromo-6-fluoro-1-methyl-1H-indazole in the context of neurodegenerative diseases. nih.gov
As no specific research findings for 7-Bromo-6-fluoro-1-methyl-1H-indazole were identified, data tables of its biological activity cannot be provided. The information landscape is primarily populated by research on its isomers and other related indazole derivatives.
Cardiovascular Disease Research (Preclinical Investigations)
Extensive searches of scientific literature and patent databases did not yield specific preclinical research findings on the application of 7-Bromo-6-fluoro-1-methyl-1H-indazole in the context of cardiovascular disease. While the broader class of indazole derivatives has been investigated for various cardiovascular conditions, including hypertension, atherosclerosis, and myocardial infarction, no dedicated studies detailing the effects of this particular compound were identified. google.com
General research into indazole compounds suggests that they can exhibit a range of biological activities relevant to cardiovascular health. google.com These activities often stem from the inhibition of specific enzymes or receptors involved in cardiovascular function. For instance, some indazole derivatives have been explored for their ability to inhibit Rho kinase, an enzyme implicated in vascular constriction and remodeling. google.com Others have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a role in angiogenesis. However, without specific studies on 7-Bromo-6-fluoro-1-methyl-1H-indazole, its potential effects on these or other cardiovascular targets remain speculative.
Further preclinical investigations would be necessary to determine if 7-Bromo-6-fluoro-1-methyl-1H-indazole possesses any therapeutic potential in the treatment of cardiovascular diseases. Such studies would need to evaluate its pharmacological profile, including its mechanism of action, efficacy in relevant disease models, and target specificity.
Data on Preclinical Cardiovascular Investigations of 7-Bromo-6-fluoro-1-methyl-1H-indazole
No data is available from the conducted research.
Advanced Research Methodologies and Techniques
Spectroscopic and Spectrometric Characterization in Synthetic Chemistry and Biological Studies
Spectroscopic and spectrometric methods are indispensable tools for the routine and in-depth analysis of newly synthesized chemical entities. They rely on the interaction of molecules with electromagnetic radiation and electric/magnetic fields to provide detailed information about molecular structure and composition.
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of 7-Bromo-6-fluoro-1-methyl-1H-indazole, a distinct singlet corresponding to the three protons of the N-methyl (N-CH₃) group would be expected, likely in the range of 3.8-4.2 ppm. The aromatic region would show two signals for the C4-H and C5-H protons. The C5-H would likely appear as a doublet, split by the adjacent C4-H. The C4-H signal would appear as a doublet of doublets, due to coupling with both the C5-H proton and the fluorine atom at C6. This H-F coupling is a key diagnostic feature.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The N-methyl carbon would appear as a single peak in the aliphatic region (approx. 30-35 ppm). The six aromatic carbons of the indazole core and the C3 carbon would resonate in the downfield region (approx. 100-150 ppm). The carbon atom directly bonded to the fluorine (C6) would exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a definitive indicator of its position. The carbons ortho and meta to the fluorine (C5 and C7) would show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information on the electronic environment of the nitrogen atoms in the pyrazole (B372694) ring, helping to confirm the 1H-indazole substitution pattern. researchgate.net
The comprehensive analysis of these NMR spectra, often including 2D techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), allows for the unambiguous assignment of all proton and carbon signals, confirming the specific isomeric structure of the compound. arkat-usa.org
Table 1: Predicted NMR Data for 7-Bromo-6-fluoro-1-methyl-1H-indazole (Note: This table represents expected values based on general principles and data from analogous structures. Actual experimental values may vary.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling |
| ¹H (N-CH₃) | 3.8 – 4.2 | Singlet (s) | N/A |
| ¹H (C4-H) | 7.2 – 7.6 | Doublet of Doublets (dd) | ³JHH, ³JHF |
| ¹H (C5-H) | 7.0 – 7.4 | Doublet (d) | ³JHH |
| ¹H (C3-H) | 7.9 – 8.3 | Singlet (s) | N/A |
| ¹³C (N-CH₃) | 30 – 35 | Quartet (q) in ¹H-coupled | ¹JCH |
| ¹³C (C6) | 150 – 160 | Doublet (d) | ¹JCF (large) |
| ¹³C (Aromatic/Heteroaromatic) | 100 – 150 | Various | JCC, JCF (small) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 7-Bromo-6-fluoro-1-methyl-1H-indazole, the IR spectrum would provide confirmatory evidence for its key structural features.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the N-methyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of sharp peaks in the 1450-1650 cm⁻¹ region, characteristic of the indazole ring system.
C-F stretching: A strong, distinct absorption in the 1000-1300 cm⁻¹ region.
C-Br stretching: This vibration typically occurs at lower frequencies (<600 cm⁻¹) and may fall outside the standard mid-IR range, but its presence can sometimes be inferred. mdpi.com
Table 2: Expected IR Absorption Frequencies for 7-Bromo-6-fluoro-1-methyl-1H-indazole
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Stretching | Aromatic C-H | 3050 - 3150 |
| Stretching | Aliphatic C-H (methyl) | 2850 - 2980 |
| Stretching | Aromatic C=C / C=N | 1450 - 1650 |
| Stretching | C-F | 1000 - 1300 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 7-Bromo-6-fluoro-1-methyl-1H-indazole, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₈H₆BrFN₂). The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. The analysis often detects protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.luresearchgate.net Advanced techniques such as ion mobility-mass spectrometry can provide information on the collision cross-section (CCS) of the ion, which relates to its size and shape in the gas phase. uni.lu
Table 3: Predicted Mass Spectrometry Data for Adducts of 7-Bromo-6-methyl-1H-indazole (A Close Analog)
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.98654 |
| [M+Na]⁺ | 232.96848 |
| [M+K]⁺ | 248.94242 |
| [M+NH₄]⁺ | 228.01308 |
| Data sourced from predicted values for the analogous compound 7-bromo-6-methyl-1H-indazole. uni.lu |
When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry allows for the separation and identification of the target compound from reaction mixtures, byproducts, or biological matrices.
HPLC and its higher-resolution counterpart, UPLC, are essential chromatographic techniques used to separate, identify, and quantify each component in a mixture. These methods are critical for assessing the purity of a synthesized compound like 7-Bromo-6-fluoro-1-methyl-1H-indazole and for separating it from any structural isomers that may have formed during synthesis.
A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected by a UV detector as it elutes from the column, producing a chromatogram where the retention time is a characteristic feature. The purity is determined by the area percentage of the main peak relative to all other peaks. These methods are validated for parameters such as linearity, accuracy, and precision to ensure reliable results. researchgate.net While specific data for the title compound is not publicly available, various bromo-fluoro-indazole isomers are offered by vendors who confirm purity using these techniques. bldpharm.combldpharm.com
Crystallographic Analysis and Structural Elucidation
While spectroscopic methods provide robust evidence for chemical structure and connectivity, only crystallographic analysis can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state.
Single-crystal X-ray diffraction is the gold standard for molecular structure elucidation. This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise calculation of bond lengths, bond angles, and torsional angles, confirming the substitution pattern on the indazole ring with absolute certainty.
Studies on related substituted indazoles and other heterocycles reveal important structural features that would be expected for 7-Bromo-6-fluoro-1-methyl-1H-indazole. mdpi.com Key findings from such analyses include:
Planarity: The indazole ring system is generally planar.
Bond Lengths and Angles: The analysis confirms expected bond lengths (e.g., C-Br, C-F, C-N, N-N) and internal angles of the heterocyclic ring, which can be influenced by the electronic effects of the substituents. mdpi.com
Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, highlighting non-covalent interactions such as π-π stacking, C-H···π interactions, and halogen bonding, which govern the supramolecular architecture. mdpi.comacs.orgresearchgate.net
Table 4: Typical Crystallographic Data from Related Substituted Heterocyclic Structures
| Parameter | Description | Typical Finding |
| Crystal System | The geometric system in which the crystal is formed. | Triclinic, Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the crystal structure. | e.g., P-1, P2₁/c, Pbca |
| Bond Lengths (Å) | Distance between two bonded atoms. | Confirms expected values (e.g., C-C ~1.39 Å, C-N ~1.35 Å) |
| Bond Angles (°) | Angle between three connected atoms. | Confirms ring geometry and substituent positions. |
| Intermolecular Contacts | Non-covalent forces holding the lattice together. | C-H···N, C-H···π, π-π stacking, Br···H contacts. mdpi.comresearchgate.net |
This definitive structural information is crucial for structure-activity relationship (SAR) studies and for understanding how the molecule might interact with biological targets.
Conformational Analysis and Tautomeric Studies
Indazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.gov The position of the proton on the nitrogen atoms of the pyrazole ring significantly influences the electronic and chemical properties of the molecule. nih.gov For "7-Bromo-6-fluoro-1-methyl-1H-indazole," the presence of the methyl group at the N1 position precludes the typical 1H/2H tautomerism. However, the study of tautomerism in the parent unsubstituted indazole is informative. It is well-established that the 1H-indazole tautomer is thermodynamically more stable and predominates in various phases over the 2H-indazole form. nih.govresearchgate.netnih.gov This inherent stability of the 1H-indazole structure is a key consideration in its synthesis and reactivity.
Computational Chemistry and In Silico Approaches
Computational chemistry provides powerful tools for investigating the properties of "7-Bromo-6-fluoro-1-methyl-1H-indazole" at the molecular level. These in silico methods are instrumental in predicting its behavior and potential applications, thereby accelerating research and development.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking simulations are used to predict the interaction between a small molecule ligand and a protein receptor. For "7-Bromo-6-fluoro-1-methyl-1H-indazole," molecular docking could be employed to identify potential biological targets and to understand the structural basis of its activity.
In studies of other substituted indazole derivatives, molecular docking has been successfully used to predict their binding modes with various enzymes. For instance, docking studies on novel indazole derivatives have identified potential interactions with the active sites of enzymes like aromatase and trypanothione (B104310) reductase. tandfonline.com These studies typically report binding energies and key interactions with amino acid residues.
Table 1: Illustrative Molecular Docking Data for Substituted Indazole Derivatives
| Compound Series | Target Enzyme | Range of Binding Energies (kcal/mol) | Key Interacting Residues |
| Substituted Indazoles | Aromatase | -7.7 to -8.0 | Arg115, Met374 |
| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase | Not specified | Hydrophobic and hydrophilic interactions |
| 4,5-dihydro-2H-indazole derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Not specified |
This table presents data from studies on various indazole derivatives to illustrate the application and type of results obtained from molecular docking simulations. tandfonline.comresearchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "7-Bromo-6-fluoro-1-methyl-1H-indazole," DFT calculations can provide insights into its geometry, electronic properties, and reactivity.
DFT studies on similar halogenated indazole derivatives have been used to calculate various quantum chemical parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.netnih.gov The HOMO and LUMO energies are critical for understanding the molecule's electron-donating and accepting capabilities, while the HOMO-LUMO gap is an indicator of its chemical reactivity and stability. nih.govnih.gov The MEP map illustrates the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.
Table 2: Representative DFT-Calculated Parameters for Substituted Indazoles
| Parameter | Description | Illustrative Application |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicting reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicting reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, identifying electron-rich and electron-poor regions. | Predicting sites of non-covalent interactions and chemical reactions. |
This table provides a general overview of parameters typically derived from DFT calculations on indazole derivatives. researchgate.netnih.gov
Predictive modeling, often referred to as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction, is a critical component of modern drug discovery. These computational models use the chemical structure of a compound to forecast its pharmacokinetic properties and potential toxicity. For "7-Bromo-6-fluoro-1-methyl-1H-indazole," such predictions would be invaluable in assessing its drug-likeness and potential for development as a therapeutic agent.
Studies on other heterocyclic compounds, including indazole derivatives, have utilized various in silico tools to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and adherence to established rules for drug-likeness, such as Lipinski's rule of five. asianpubs.orgnih.govnih.govjaptronline.com These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the drug discovery process.
Table 3: Commonly Predicted In Silico ADME Properties
| Property | Description | Relevance to Drug Development |
| Absorption | ||
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | Essential for oral bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Prediction of the ability to cross the BBB and enter the central nervous system. | Important for CNS-acting drugs. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Prediction of inhibition of major drug-metabolizing enzymes. | Helps in assessing potential drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Prediction of excretion by the kidneys. | Influences dosing regimen. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | A set of rules to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. | Early assessment of potential for oral bioavailability. |
This table outlines key ADME properties that are typically predicted using in silico models for drug candidates. asianpubs.orgnih.govnih.govjaptronline.com
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Targets for 7-Bromo-6-fluoro-1-methyl-1H-indazole Derivatives
While indazole derivatives have been extensively studied as inhibitors of protein kinases, future research is expanding to a broader range of therapeutic targets. nih.govrsc.org The inherent versatility of the indazole core allows for structural modifications to engage with various biological molecules implicated in a multitude of diseases. nih.goveurekaselect.com
Kinase Inhibition and Beyond: Indazole-based compounds have a well-documented history as kinase inhibitors, with several approved drugs such as Axitinib and Pazopanib targeting pathways like VEGFR. nih.govresearchgate.net Research continues to identify novel indazole derivatives that inhibit kinases crucial for cancer progression, including:
Aurora Kinases: These serine/threonine kinases are vital for cell division, and their overexpression is linked to various cancers. rsc.org Novel amide derivatives of indazole have shown inhibitory activity against Aurora kinases. rsc.org
Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is a known driver in several cancers. mdpi.com Indazole-based compounds have been designed as potent FGFR inhibitors. mdpi.comresearchgate.net
Extracellular Signal-Regulated Kinases (ERK1/2): As part of the MAPK pathway, ERK1/2 are key targets in oncology. mdpi.com Structure-guided design has led to 1H-indazole amide derivatives with significant ERK1/2 inhibitory activity. mdpi.com
Beyond established kinase targets, emerging research points to new therapeutic possibilities for indazole derivatives:
Tubulin Polymerization Inhibition: The cytoskeleton, particularly tubulin, is a validated target for anticancer agents. Novel indazole derivatives have been designed as microtubule-targeting agents that bind to the colchicine (B1669291) site, inhibit tubulin polymerization, and induce apoptosis in cancer cells. nih.gov
TEAD (Transcriptional Enhanced Associate Domain) Inhibition: The Hippo signaling pathway, which regulates organ size and cell proliferation, is often dysregulated in cancer. nih.gov TEAD transcription factors are the downstream effectors of this pathway, and novel indazole compounds are being developed as TEAD inhibitors to disrupt this oncogenic signaling. nih.gov
MAPK1 Inhibition: The Mitogen-Activated Protein Kinase 1 (MAPK1) is another critical node in cell signaling pathways. mdpi.com Newly synthesized indazole-sulfonamide derivatives have shown a strong binding affinity for MAPK1 in molecular docking studies, suggesting their potential as anticancer agents. mdpi.com
Cannabinoid Receptor (CB1) Agonism: The endocannabinoid system is involved in various physiological processes, including pain and inflammation. Indazole derivatives have been developed as CB1 receptor agonists, indicating potential applications in treating pain and arthritis. google.com
The exploration of these and other novel targets will be crucial for unlocking the full therapeutic potential of compounds derived from 7-Bromo-6-fluoro-1-methyl-1H-indazole.
Development of Advanced Synthetic Strategies for Complex Indazole Analogues
The creation of diverse and complex indazole libraries for drug screening necessitates the development of sophisticated and efficient synthetic methods. Modern organic synthesis has moved beyond classical approaches to embrace more advanced strategies that offer greater control, efficiency, and atom economy. researchgate.net
Transition-Metal-Catalyzed C-H Activation: A significant advancement in heterocyclic synthesis is the use of transition-metal catalysis for C-H bond activation and functionalization. nih.govrsc.org This allows for the direct modification of the indazole core without the need for pre-functionalized starting materials. nih.gov
Rhodium (Rh) and Copper (Cu) Catalysis: Rh(III)/Cu(II) catalytic systems have been effectively used for the one-step construction of functionalized indazoles through sequential C–H bond activation and annulation. nih.gov These reactions can proceed under various conditions to yield 1H-indazoles and 3-acyl-(2H)-indazoles. nih.gov
Cobalt (Co) Catalysis: Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles via C–H bond additions to aldehydes, followed by in situ cyclization. nih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.gov This strategy uses light energy to drive chemical reactions, often under mild conditions.
Ruthenium (Ru)-Catalyzed Photoredox Reactions: Visible light photoredox catalysis using ruthenium complexes enables the intramolecular formation of the N-N bond, leading to the synthesis of complex fused ring systems like indazolo[2,3-a]quinolines. nih.govacs.org
Metal-Free and Organic Photocatalysis: In addition to metal-based catalysts, organic photoredox catalysts and electron-donor-acceptor complexes are being used for the functionalization of indazoles, offering a greener alternative. nih.govrsc.orgresearchgate.net
Other Modern Synthetic Routes:
[3+2] Annulation: This approach involves the reaction of arynes with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org
1,3-Dipolar Cycloaddition: The reaction between α-substituted α-diazomethylphosphonates and arynes provides an efficient route to 3-substituted-1H-indazoles. organic-chemistry.org
Multi-component Reactions: Strategies that combine several reactants in a single step, such as the Cadogan reaction for synthesizing 2-phenyl-2H-indazoles, improve efficiency and reduce waste. nih.gov
These advanced synthetic methods provide medicinal chemists with the tools to build complex and diverse indazole analogues, facilitating the exploration of structure-activity relationships and the development of new drug candidates. nih.gov
Integration of Multi-Omics Data in Indazole Research
Modern drug discovery is increasingly driven by a systems-level understanding of biology, moving away from a single-target approach to a more holistic view. biomedgrid.com The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—is a transformative strategy for identifying and validating novel drug targets for indazole-based compounds. nygen.ionih.gov
By combining datasets from these different molecular layers, researchers can gain a more comprehensive picture of disease mechanisms and how indazole derivatives might modulate them. nih.gov
Target Identification and Validation: Multi-omics analysis can reveal disrupted signaling pathways and networks in diseases like cancer. nygen.io Integrating transcriptomic and proteomic data, for instance, can provide a dynamic view of pathway regulation, helping to identify critical intervention points for indazole-based inhibitors. nygen.io This approach reduces the false positives often associated with single-omics analyses. nih.gov
Understanding Drug Mechanisms: By analyzing changes across the genome, proteome, and metabolome in response to treatment with an indazole compound, researchers can elucidate its precise mechanism of action and identify potential off-target effects early in the development process. nygen.io
Patient Stratification: Multi-omics data can help identify molecular signatures that define specific disease subtypes. nygen.io This allows for the stratification of patients into subgroups that are more likely to respond to a particular indazole-based therapy, paving the way for precision medicine.
While the direct application of multi-omics to specific indazole compounds is an emerging field, the principles are well-established in broader drug discovery. nih.gov Computational platforms and machine learning algorithms are being developed to manage and analyze these large, complex datasets, making it easier to identify patterns and generate testable hypotheses for the development of new indazole therapeutics. nih.gov The use of single-cell multi-omics will further enhance this by providing molecular resolution at the cellular level, which is crucial for studying heterogeneous tissues like tumors. biomedgrid.com
Patent Landscape and Innovation in Indazole-Based Chemical Entities
The patent landscape for indazole-based compounds reflects the significant therapeutic interest in this scaffold. nih.gov An analysis of patents reveals a continuous drive for innovation, with a focus on developing new chemical entities for a range of diseases, particularly cancer and inflammatory disorders. nih.govresearchgate.net
Key Areas of Innovation:
Kinase Inhibitors: A large number of patents for indazole derivatives describe their use as inhibitors of various protein kinases. nih.gov This includes patents for compounds targeting CDKs, VEGFR, and other kinases involved in cell proliferation and angiogenesis. nih.govgoogle.com The commercial success of drugs like Pazopanib and Axitinib has spurred further research and patent applications in this area. researchgate.net
Novel Therapeutic Applications: Beyond oncology, patents have been filed for indazole derivatives with other biological activities. This includes compounds designed as:
Fructokinase (KHK) inhibitors for metabolic disorders. google.com
CB1 receptor modulators for pain and inflammation. google.com
Inhibitors of phosphodiesterase (PDE) type IV and tumor necrosis factor (TNF) production. google.com
Structural Diversity: The patents showcase a wide array of structural modifications to the core indazole ring. nih.govdntb.gov.ua Innovations often involve the substitution at various positions of the indazole nucleus to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net For example, a recent patent application describes novel indazole compounds as TEAD inhibitors for cancer treatment. nih.gov
The ongoing filing of patents for new indazole-based chemical entities underscores the scaffold's perceived value in drug discovery. researchgate.net These intellectual property protections are crucial for incentivizing the research and development required to bring new medicines to the clinic. A review of patents published between 2013 and 2017 alone identified dozens of applications for indazole derivatives, highlighting the sustained interest from pharmaceutical and biotechnology companies. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-6-fluoro-1-methyl-1H-indazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
-
Multi-Step Synthesis : Start with halogenation of a fluorinated indazole precursor. For example, bromination of 6-fluoro-1-methyl-1H-indazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves regioselectivity at the 7-position.
-
Catalytic Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce methyl groups. Reaction monitoring via TLC or HPLC ensures intermediate purity .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity. Confirm purity via melting point analysis (e.g., 180–185°C for analogous brominated indazoles) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 65–70 | 90 | |
| Methylation | CH₃I, K₂CO₃, DMF | 75–80 | 95 |
Q. What spectroscopic techniques are most effective for characterizing 7-Bromo-6-fluoro-1-methyl-1H-indazole, and what key spectral markers should be analyzed?
- Methodological Answer :
-
¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.9 ppm), while aromatic protons show splitting due to Br/F substituents (e.g., δ 7.2–8.1 ppm) .
-
¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution .
-
HRMS : Validate molecular weight (C₈H₆BrFN₂: theoretical 242.97 g/mol).
-
X-Ray Crystallography : Resolve crystal packing using SHELXL (e.g., space group P2₁/c for analogous structures) .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.9 (s, 3H, CH₃), δ 7.5–8.0 (m, 3H, Ar-H) | |
| ¹⁹F NMR | δ -110 ppm (s) | |
| Melting Point | 180–185°C (analogous compounds) |
Q. What safety precautions are critical when handling 7-Bromo-6-fluoro-1-methyl-1H-indazole in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., HBr during synthesis).
- Waste Disposal : Collect halogenated waste separately for incineration. Avoid aqueous disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity or biological activity of 7-Bromo-6-fluoro-1-methyl-1H-indazole?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps). Fluorine’s electronegativity lowers electron density at adjacent positions, enhancing electrophilic substitution reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The bromo-fluoro motif may occupy hydrophobic pockets, as seen in benzimidazole-based inhibitors .
Q. What strategies resolve contradictions in pharmacological data for 7-Bromo-6-fluoro-1-methyl-1H-indazole across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values in kinase inhibition assays may arise from varying ATP concentrations .
- Control Variables : Compare results under identical purity thresholds (>98% via HPLC). Impurities in commercial batches (e.g., dehalogenated byproducts) can skew activity .
- Statistical Analysis : Apply ANOVA to assess significance of observed differences. Use tools like GraphPad Prism for dose-response curve fitting .
Q. How does the introduction of bromo and fluoro substituents affect the electronic properties and intermolecular interactions of 7-Bromo-6-fluoro-1-methyl-1H-indazole in crystal packing?
- Methodological Answer :
-
X-Ray Crystallography : Analyze halogen bonding (C-Br⋯N/F interactions) and π-stacking. Bromine’s polarizability strengthens van der Waals interactions, while fluorine’s small size allows tighter packing .
-
Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br⋯H contacts ~12% in analogous structures) .
- Data Table :
| Interaction Type | Distance (Å) | Contribution (%) | Reference |
|---|---|---|---|
| Br⋯N | 3.3–3.5 | 10–15 | |
| F⋯H | 2.7–2.9 | 8–10 |
Key Research Findings
- Synthetic Yield Optimization : Methylation at N1 improves stability compared to unprotected indazoles, reducing side reactions .
- Biological Activity : Bromo-fluoro indazoles show moderate kinase inhibition (IC₅₀ ~5–10 µM) but require structural tuning for selectivity .
- Safety Profile : Halogenated indazoles are irritants; proper PPE mitigates acute exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
